1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex heterocyclic compound It features a unique structure that combines a bromophenyl group, an oxadiazole ring, and a pyrrolo[3,4-d][1,2,3]triazole core
Preparation Methods
The synthesis of 1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting 4-bromobenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Construction of the pyrrolo[3,4-d][1,2,3]triazole core: This involves a cyclization reaction, often facilitated by a suitable catalyst or under thermal conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride, yielding reduced derivatives.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions for these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction rates and yields.
Scientific Research Applications
1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has a wide range of scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or photonic properties.
Biological Studies: It is used in studies related to enzyme inhibition, particularly targeting enzymes involved in oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent modulation of neurotransmission . Additionally, it may interfere with oxidative stress pathways by scavenging reactive oxygen species or inhibiting their production .
Comparison with Similar Compounds
Similar compounds to 1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione include:
1,2,3-Triazoles: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
Oxadiazoles: These compounds are also studied for their antimicrobial and anti-inflammatory effects.
Pyrazoles: Another class of heterocyclic compounds with significant pharmacological potential.
The uniqueness of this compound lies in its combined structural features, which may confer enhanced or synergistic biological activities compared to its individual components.
Properties
IUPAC Name |
3-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN6O3/c20-12-8-6-11(7-9-12)17-21-14(29-23-17)10-25-16-15(22-24-25)18(27)26(19(16)28)13-4-2-1-3-5-13/h1-9,15-16H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPANEGCQVCLYPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.